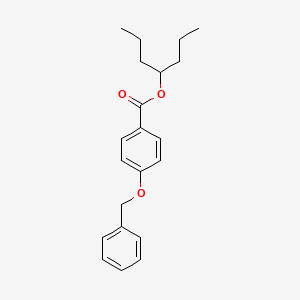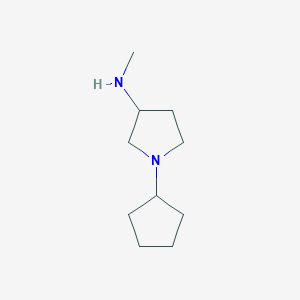
4-(2,6-Dimethylocta-2,7-dien-1-YL)-4-methylmorpholin-4-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Dimethylocta-2,7-dien-1-YL)-4-methylmorpholin-4-ium iodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a morpholinium core substituted with a dimethylocta-dienyl group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylocta-2,7-dien-1-YL)-4-methylmorpholin-4-ium iodide typically involves the reaction of a morpholine derivative with an appropriate alkylating agent. The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as potassium carbonate or sodium iodide may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Quality Control: Analytical methods like NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,6-Dimethylocta-2,7-dien-1-YL)-4-methylmorpholin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the iodide position, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of reduced morpholinium derivatives.
Substitution: Formation of azide or cyanide substituted products.
Wissenschaftliche Forschungsanwendungen
4-(2,6-Dimethylocta-2,7-dien-1-YL)-4-methylmorpholin-4-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 4-(2,6-Dimethylocta-2,7-dien-1-YL)-4-methylmorpholin-4-ium iodide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,6-Dimethylocta-2,7-dien-1-yl)-1-methylpiperidin-1-ium iodide
- 2-{[(6-Hydroxy-2,6-dimethylocta-2,7-dien-1-yl)oxy]methyl}-6-(4-hydroxyphenoxy)oxane-3,4,5-triol
Uniqueness
4-(2,6-Dimethylocta-2,7-dien-1-YL)-4-methylmorpholin-4-ium iodide stands out due to its unique morpholinium core and the presence of a dimethylocta-dienyl group
Eigenschaften
CAS-Nummer |
376365-35-4 |
|---|---|
Molekularformel |
C15H28INO |
Molekulargewicht |
365.29 g/mol |
IUPAC-Name |
4-(2,6-dimethylocta-2,7-dienyl)-4-methylmorpholin-4-ium;iodide |
InChI |
InChI=1S/C15H28NO.HI/c1-5-14(2)7-6-8-15(3)13-16(4)9-11-17-12-10-16;/h5,8,14H,1,6-7,9-13H2,2-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WDMTYGFJSUHCJY-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CCC=C(C)C[N+]1(CCOCC1)C)C=C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
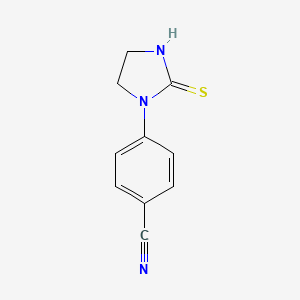
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)

![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)

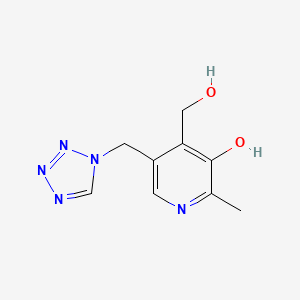
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
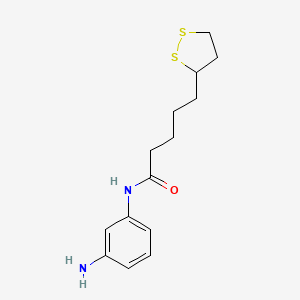
![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)
